4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride
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Overview
Description
4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring linked to a triazole moiety via a sulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanyl Ethyl Chain: This step involves the reaction of the triazole with an ethyl sulfanyl group, often using reagents like ethyl bromoacetate.
Formation of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the sulfanyl ethyl triazole reacts with piperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds and strong nucleophiles are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperidines.
Scientific Research Applications
4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfanyl ethyl chain.
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid: A triazole derivative with a benzoic acid moiety.
Uniqueness
4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its combination of a piperidine ring and a triazole moiety linked by a sulfanyl ethyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H19ClN4S |
---|---|
Molecular Weight |
262.80 g/mol |
IUPAC Name |
4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H18N4S.ClH/c1-14-8-12-13-10(14)15-7-4-9-2-5-11-6-3-9;/h8-9,11H,2-7H2,1H3;1H |
InChI Key |
XSBONTXUZXCMTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCCC2CCNCC2.Cl |
Origin of Product |
United States |
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